

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Caprolactam

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Compound of Interest

Compound Name: Azepan-2-one-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated caprolactam, a crucial isotopically labeled compound in various research and development applications. This document details available data on its physical properties, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its production.

Core Physical Properties

Deuterium labeling of caprolactam ($C_6H_{11}NO$) to form its deuterated counterpart, most commonly Caprolactam-d10 ($C_6D_{10}HNO$) or Caprolactam-d11 ($C_6D_{11}NO$), subtly alters its physical properties. While extensive experimental data for the deuterated forms are not always readily available, the properties of non-deuterated caprolactam serve as a valuable baseline for comparison. Research indicates that deuteration can lead to slight variations in properties such as melting and boiling points. For instance, studies on related deuterated polymers have shown a decrease in melting temperature upon deuteration.

The following tables summarize the key physical data for both non-deuterated and deuterated caprolactam.

Table 1: General Properties of Deuterated and Non-Deuterated Caprolactam

Property	Deuterated Caprolactam (Caprolactam-d10)	Non-Deuterated Caprolactam
Chemical Formula	C ₆ D ₁₀ HNO	C ₆ H ₁₁ NO
Molecular Weight	123.22 g/mol	113.16 g/mol [1]
CAS Number	169297-53-4	105-60-2[2][3]
Appearance	White solid	White, hygroscopic, crystalline solid or flakes[1][2][4]

Table 2: Quantitative Physical Characteristics

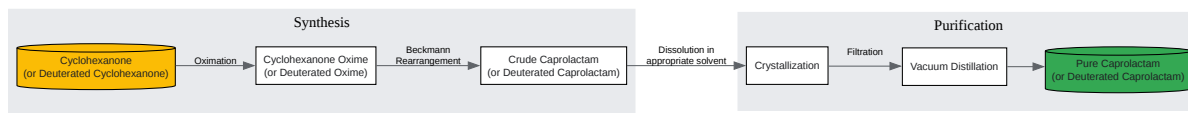
Property	Deuterated Caprolactam	Non-Deuterated Caprolactam
Melting Point	Data not readily available; expected to be slightly lower than the non-deuterated form. [5]	68-71 °C[6][7]
Boiling Point	Data not readily available	~270 °C[1][2][3][8]
Density	Data not readily available	~1.01 g/cm ³ [8]
Solubility in Water	Expected to be highly soluble	Highly soluble[2][4][9][10]

Experimental Protocols

Synthesis of Deuterated Caprolactam

The primary method for synthesizing caprolactam is the Beckmann rearrangement of cyclohexanone oxime. For the synthesis of deuterated caprolactam, deuterated starting materials are required. The general workflow is outlined below.

Diagram 1: General Synthesis and Purification Workflow for Caprolactam



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Caption: A flowchart illustrating the synthesis of caprolactam via Beckmann rearrangement and subsequent purification steps.

Detailed Methodology:

- Oximation of Deuterated Cyclohexanone: Deuterated cyclohexanone is reacted with a hydroxylamine salt (e.g., hydroxylamine sulfate) in a suitable solvent. The reaction mixture is typically neutralized to facilitate the formation of deuterated cyclohexanone oxime.
- Beckmann Rearrangement: The deuterated cyclohexanone oxime is treated with a strong acid, such as sulfuric acid or oleum, to induce the Beckmann rearrangement. This reaction transforms the oxime into a cyclic amide, yielding crude deuterated caprolactam.
- Purification:
 - Crystallization: The crude deuterated caprolactam is dissolved in an appropriate solvent (e.g., benzene, toluene, or water) and then cooled to induce crystallization. This process helps to remove many impurities.
 - Distillation: The crystallized product is further purified by vacuum distillation to separate the deuterated caprolactam from any remaining impurities and solvent residues.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of deuterated caprolactam.

- ^1H NMR: In a fully deuterated sample (Caprolactam- d_{11}), the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the caprolactam protons. Residual proton signals can be used to quantify the level of deuteration.
- ^2H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that is analogous to the proton spectrum of the non-deuterated compound. It is used to confirm the positions of deuterium incorporation.
- ^{13}C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbonyl and methylene carbons. The coupling patterns may be altered due to the presence of deuterium.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present and to observe the effect of deuteration on vibrational frequencies.

- C-H vs. C-D Vibrations: The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) compared to the corresponding C-H bonds due to the heavier mass of deuterium. This shift is a clear indicator of successful deuteration.
- N-H vs. N-D Vibrations: Similarly, the N-D stretching and bending vibrations will appear at lower frequencies than the N-H vibrations.
- Carbonyl Group: The C=O stretching frequency may also be slightly shifted upon deuteration of the adjacent methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of deuterated caprolactam and assessing the degree of deuteration.

- Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 123.22 for $\text{C}_6\text{D}_{10}\text{HNO}$).

- Isotopic Distribution: By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing different numbers of deuterium atoms can be determined, thus providing a measure of the isotopic enrichment.

This guide provides a foundational understanding of the physical characteristics of deuterated caprolactam for professionals in research and drug development. While some experimental data for the deuterated form remains to be fully elucidated, the provided information, based on the well-characterized non-deuterated caprolactam and general principles of isotopic labeling, serves as a valuable resource.

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